2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
The compound 2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-chlorophenyl group at position 2 and an acetamide side chain linked to a cyclohexenylethyl moiety. The 4-chlorophenyl substituent may influence lipophilicity and receptor binding, while the cyclohexenylethyl group could modulate solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-18-10-12-19(13-11-18)27-23(29)26(20-8-4-5-9-21(20)32(27,30)31)16-22(28)25-15-14-17-6-2-1-3-7-17/h4-6,8-13H,1-3,7,14-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZFUGREOHNXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and antiviral properties.
Chemical Structure
The compound features a thiadiazine core, which is known for various pharmacological properties. The presence of the 4-chlorophenyl group and the cyclohexenyl moiety may enhance its biological efficacy due to their electronic effects and steric profiles.
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1b | S. aureus | 100 μg/mL |
| 12c | E. coli | 25 μg/mL |
| 12d | P. aeruginosa | 25 μg/mL |
These studies suggest that modifications in the thiadiazine structure can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazine derivatives has been explored extensively. Compounds similar to the one have shown moderate to high activity against various cancer cell lines:
| Cell Line | Compound Tested | Activity Level |
|---|---|---|
| HCT-116 | Thiadiazine Derivative | Moderate |
| MCF-7 | Thiadiazine Derivative | High |
| HeLa | Thiadiazine Derivative | Moderate |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of thiadiazine derivatives. For instance, certain mono-substituted derivatives exhibited promising activity against HIV:
| Compound Type | EC50 (μM) |
|---|---|
| Mono-substituted | 2.11 - 5.96 |
| Di-substituted | 3.82 - 5.62 |
The data suggests that specific substitutions on the thiadiazine ring can significantly influence antiviral potency, with less sterically hindered derivatives often performing better .
Case Studies
- Antibacterial Study : A study evaluated a series of thiadiazine derivatives against a panel of bacterial strains, revealing that compounds with halogen substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts.
- Anticancer Evaluation : Another research focused on the anticancer effects of thiadiazines in vitro, demonstrating significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting potential for further development as chemotherapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with chlorine or bromine substituents on the benzene ring have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiadiazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 | Moderate |
| Compound B | Bacillus subtilis | 50 | Moderate |
| Compound C | Salmonella typhimurium | 100 | Weak |
Anticancer Potential
Thiadiazine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction and cell cycle arrest, making them promising candidates for further development .
Table 2: Anticancer Activity of Thiadiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 | 15 | Apoptosis induction |
| Compound E | HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Some studies suggest that thiadiazine derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Compounds similar to the one discussed have shown promise as COX inhibitors, potentially leading to new therapeutic options for inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Thiadiazine Derivatives
In a study by Edayadulla et al., various thiadiazine derivatives were synthesized using green chemistry methods. These compounds were screened for their antibacterial and anti-inflammatory activities. Results indicated that specific structural modifications significantly enhanced their biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups like chlorine on the aromatic ring improved antimicrobial activity. This finding is critical for guiding future synthesis efforts aimed at optimizing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and biological implications:
Key Observations:
- Core Heterocycles: The target’s benzo[e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from benzimidazoles (N-rich) and azetidinones (strained β-lactam). The sulfone group in the thiadiazine ring enhances polarity compared to non-sulfonated analogs .
- Substituent Effects: The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to the 4-cyanophenyl group in benzimidazoles .
- Synthetic Routes: Synthesis of the target compound likely involves cyclization of thiadiazine precursors followed by acetamide coupling, analogous to azetidinone formation via chloroacetyl chloride reactions .
Pharmacological and Physicochemical Properties
- Bioactivity: While direct data for the target compound is absent, structurally related benzimidazoles and azetidinones exhibit antimicrobial and enzyme-inhibitory activities .
Crystallographic and Stability Considerations
- The sulfone group in the target compound may promote hydrogen bonding and crystal lattice stability, as observed in sulfonamide derivatives . Crystallography tools like SHELXL () and ORTEP-3 () are critical for confirming its conformation and intermolecular interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the benzo[e][1,2,4]thiadiazin-dione core via cyclocondensation of substituted anilines with chlorosulfonyl isocyanate. Introduce the 4-chlorophenyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : React the intermediate with 2-(cyclohex-1-en-1-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H/¹³C NMR spectroscopy to verify the thiadiazin ring (δ ~3.5–4.5 ppm for sulfone protons) and acetamide carbonyl (δ ~170 ppm). Assign peaks using 2D experiments (HSQC, HMBC) .
- Purity assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .
Q. How can preliminary biological activity screening be conducted?
- Methodology :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity profiling : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data across studies?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, solvent controls). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Purity verification : Re-purify the compound and confirm absence of synthetic byproducts via LC-MS .
- Computational validation : Perform molecular dynamics simulations to assess target-ligand stability, identifying false positives from assay artifacts .
Q. How can computational methods enhance reaction design for derivatives?
- Methodology :
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Fukui indices for electrophilic substitution sites) .
- Solvent optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yields .
- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or EGFR kinases). Validate with mutagenesis studies .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures of the compound bound to targets (e.g., PDB deposition for public access) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
